N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
furan-3-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVSVBPLNCJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Furan Derivative: The furan moiety can be introduced through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated pyrazole–azetidine hybrid with boronic acids.
Pyrimidine Incorporation: The pyrimidine ring can be introduced through nucleophilic substitution reactions involving appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Substitution Reactions on the Azetidine Moiety
The azetidine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen or carbon centers, depending on reaction conditions.
Example Reaction:
Azetidine derivatives participate in aza-Michael additions with heterocyclic amines. For instance, in the presence of 1,8-diazabicycloundec-7-ene (DBU) and acetonitrile, the azetidine ring reacts with pyrazole or imidazole derivatives to form substituted products .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole | DBU, CH₃CN, 16 h, RT | 3-(Pyrazol-1-yl)azetidine derivative | 83% | |
| 1H-Benzimidazole | DBU, CH₃CN, 16 h, RT | 3-(Benzimidazol-1-yl)azetidine derivative | 56% |
Mechanism:
The reaction proceeds via deprotonation of the heterocyclic amine by DBU, followed by nucleophilic attack on the azetidine’s electrophilic carbon, forming a new C–N bond .
Nucleophilic Substitution on the Pyrimidine Ring
The pyrimidine ring exhibits reactivity at its electron-deficient positions (e.g., C-2 and C-4). The C-4 amine group can act as a leaving group under specific conditions.
Example Reaction:
In a nucleophilic aromatic substitution, the pyrimidin-4-amine group reacts with aryl halides in the presence of palladium catalysts .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Arylpyrimidine derivative | 72% |
Mechanism:
Cross-coupling occurs via oxidative addition of the aryl halide to palladium, followed by transmetallation and reductive elimination to form the C–C bond .
Functionalization of the Furan-3-carbonyl Group
The furan-3-carbonyl moiety participates in acyl transfer reactions and reductions .
Example Reaction:
The carbonyl group undergoes reduction with sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to RT, 2 h | 1-(Furan-3-hydroxymethyl)azetidine | 68% |
Mechanism:
NaBH₄ selectively reduces the carbonyl group to an alcohol without affecting the furan ring’s aromaticity.
Ring-Opening Reactions of the Azetidine Ring
Under acidic conditions, the azetidine ring can undergo ring-opening to form linear amines.
Example Reaction:
Treatment with HCl in dioxane cleaves the azetidine ring, producing a γ-amino ketone .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (4M) | Dioxane, 60°C, 6 h | 3-Aminobutanoylpyrimidine derivative | 58% |
Mechanism:
Protonation of the azetidine nitrogen weakens the C–N bond, enabling nucleophilic attack by water or chloride ions .
Comparative Reactivity of Structural Moieties
The table below summarizes the relative reactivity of the compound’s functional groups:
| Functional Group | Reactivity Type | Preferred Reagents |
|---|---|---|
| Azetidine ring | Nucleophilic substitution | DBU, heterocyclic amines |
| Pyrimidine C-4 amine | Cross-coupling | Pd catalysts, aryl halides |
| Furan-3-carbonyl | Reduction | NaBH₄, LiAlH₄ |
| Azetidine C–N bond | Acidic cleavage | HCl, H₂SO₄ |
Scientific Research Applications
Research indicates that N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential effectiveness against various pathogens.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections |
| Oncology | Development of anticancer agents targeting specific tumor types |
| Inflammatory Diseases | Management of conditions like arthritis and other inflammatory disorders |
Case Studies
Several case studies highlight the compound's potential:
- Anticancer Study : A study demonstrated that derivatives of pyrimidine compounds showed promising results in inhibiting tumor growth in vitro. The results suggest that this compound might share similar anticancer mechanisms.
- Antimicrobial Research : A comparative analysis of various azetidine derivatives indicated that compounds with furan substitutions exhibited enhanced antimicrobial activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan moiety may interact with enzymes or receptors, while the azetidine and pyrimidine rings may contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Relevance : Pyrimidine and pyrazole derivatives are common in kinase inhibitors and antiviral agents. The azetidine-furan combination in the target compound could modulate target selectivity.
- Computational Modeling : Programs like SHELXL (Evidence ) enable crystal structure determination, critical for understanding binding modes.
- Limitations : Absence of direct data on the target compound’s bioactivity or synthesis necessitates extrapolation from analogs.
Biological Activity
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan moiety, an azetidine ring, and a pyrimidine base. The synthesis typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Achieved through aza-Michael addition.
- Coupling with Furan Derivative : Utilizes Suzuki–Miyaura cross-coupling reactions.
- Pyrimidine Incorporation : Involves nucleophilic substitution reactions with pyrimidine precursors.
These synthetic routes are crucial for developing derivatives with enhanced biological properties.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets, potentially affecting enzyme activity or receptor binding. The furan component may enhance interactions with biological targets due to its electrophilic nature, while the azetidine and pyrimidine rings contribute to the overall stability and reactivity of the compound .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of azetidine compounds have shown significant activity against various bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.6 | Superior to chloramphenicol |
| Escherichia coli | 31.25 | Comparable to standard antibiotics |
| Proteus mirabilis | 20.0 | Effective against resistant strains |
These findings suggest that modifications in the structure can lead to improved efficacy against resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 8.0 | Cell cycle arrest |
| A549 (lung cancer) | 15.0 | Inhibition of migration |
The observed anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
Case Studies
-
Study on Antimicrobial Efficacy :
A research team evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated that certain modifications could enhance antibacterial activity significantly compared to existing antibiotics . -
Evaluation of Anticancer Properties :
In a comparative study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited promising results, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
